2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-thiadiazole core substituted with a piperazine ring linked to a benzo[d]isoxazole moiety and a furan-2-ylmethyl group. Its structure combines pharmacophoric elements associated with diverse biological activities, including anticancer and enzyme inhibitory effects. The benzoisoxazole and thiadiazole motifs are known for their role in modulating receptor affinity and metabolic stability, while the piperazine and furan groups enhance solubility and binding interactions .
Properties
IUPAC Name |
2-[[5-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4S2/c29-19(23-13-15-4-3-11-31-15)14-33-22-25-24-21(34-22)28-9-7-27(8-10-28)20(30)12-17-16-5-1-2-6-18(16)32-26-17/h1-6,11H,7-10,12-14H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINCMJUVFLUAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[(5-{4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(furan-2-yl)methyl]acetamide, is believed to have affinity and selectivity for the dopamine D3 receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its target, the dopamine D3 receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders.
Biochemical Pathways
The primary function of dopamine D3 receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate. Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with dopamine D3 receptors. By modulating these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for conditions such as hypertension, cardiac arrhythmias, and hyperthyroidism.
Biological Activity
The compound 2-((5-(4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex heterocyclic molecule that incorporates several bioactive moieties, notably the 1,3,4-thiadiazole and benzo[d]isoxazole structures. This article reviews its biological activity based on current research findings, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of this compound can be broken down into several key components:
- Benzo[d]isoxazole moiety : Known for its diverse biological activities including anticancer and anti-inflammatory effects.
- Piperazine ring : Often associated with various pharmacological effects including antipsychotic and anxiolytic properties.
- 1,3,4-Thiadiazole scaffold : Recognized for its broad spectrum of biological activities such as antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study highlighted that derivatives with thiadiazole rings showed moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with minimum inhibitory concentrations (MICs) ranging from 1–5 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 1 | S. aureus | 1 |
| 2 | E. coli | 5 |
| 3 | Bacillus sp. | 3 |
Anticancer Activity
The anticancer potential of the compound was evaluated through various in vitro assays:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against several cancer cell lines. For example, it demonstrated an IC50 value of approximately 8 μM against HCT116 human colon cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colon) | 8 |
| MCF7 (Breast) | 10 |
| A549 (Lung) | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through in vivo models:
- Inflammation Models : Compounds with similar scaffolds have shown to reduce inflammatory markers significantly. For instance, derivatives were reported to lower tumor necrosis factor-alpha (TNF-α) levels in animal models by up to 50% .
Case Studies and Research Findings
Several studies have reported on the biological activities of thiadiazole derivatives:
- Study on Antimicrobial Properties : A review detailed that compounds with the thiadiazole structure exhibited potent antifungal activity against strains like Aspergillus niger and Candida albicans, with inhibition rates between 58% and 66% compared to standard antifungal agents .
- Anticancer Efficacy : In a recent investigation, a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. One derivative showed promising results with an IC50 value lower than that of established chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Findings :
- The target compound’s benzoisoxazole may enhance kinase inhibition compared to benzothiazole derivatives (), as isoxazole rings are known to interact with ATP-binding pockets .
- Fluorinated analogues () show superior enzyme inhibition, likely due to electronegative fluorine enhancing hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
